Hexanoyl coenzyme A (trilithium)
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Overview
Description
Hexanoyl coenzyme A (trilithium) is a trilithium salt of hexanoyl coenzyme A, a derivative of coenzyme A. This compound plays a crucial role in various biochemical processes, including fatty acid oxidation, lipid biosynthesis, and ceramide formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl coenzyme A (trilithium) can be synthesized through the reaction of hexanoic acid with coenzyme A in the presence of trilithium hydroxide. The reaction typically involves the activation of hexanoic acid to its acyl chloride form, followed by its reaction with coenzyme A to form hexanoyl coenzyme A. The final product is then treated with trilithium hydroxide to obtain the trilithium salt .
Industrial Production Methods: Industrial production of hexanoyl coenzyme A (trilithium) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and anhydrides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hexanoyl coenzyme A .
Scientific Research Applications
Mechanism of Action
Hexanoyl coenzyme A (trilithium) functions as an acyl group carrier, similar to acetyl coenzyme A. It is involved in the transfer of the hexanoyl group to various substrates, facilitating biochemical reactions such as fatty acid oxidation and lipid biosynthesis. The molecular targets include enzymes like ghrelin O-acyltransferase (GOAT), which uses hexanoyl coenzyme A as an acyl donor .
Comparison with Similar Compounds
Hexanoyl coenzyme A (trilithium) can be compared with other acyl coenzyme A derivatives, such as:
Octanoyl coenzyme A: Similar in structure but with an eight-carbon acyl chain instead of six.
Butyryl coenzyme A: Contains a four-carbon acyl chain and is involved in different metabolic pathways.
Acetyl coenzyme A: Contains a two-carbon acyl chain and is a central molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.
Hexanoyl coenzyme A (trilithium) is unique due to its specific role in fatty acid oxidation, lipid biosynthesis, and its preference by certain enzymes like ghrelin O-acyltransferase (GOAT) .
Properties
Molecular Formula |
C27H46Li3N7O17P3S |
---|---|
Molecular Weight |
886.6 g/mol |
InChI |
InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/t16-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
CCHQKQWCFXTEGK-GUOUMXCNSA-N |
Isomeric SMILES |
[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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